3-Isocyanato-5-methylpyridine 3-Isocyanato-5-methylpyridine
Brand Name: Vulcanchem
CAS No.: 1260664-69-4
VCID: VC4076661
InChI: InChI=1S/C7H6N2O/c1-6-2-7(9-5-10)4-8-3-6/h2-4H,1H3
SMILES: CC1=CC(=CN=C1)N=C=O
Molecular Formula: C7H6N2O
Molecular Weight: 134.14

3-Isocyanato-5-methylpyridine

CAS No.: 1260664-69-4

Cat. No.: VC4076661

Molecular Formula: C7H6N2O

Molecular Weight: 134.14

* For research use only. Not for human or veterinary use.

3-Isocyanato-5-methylpyridine - 1260664-69-4

Specification

CAS No. 1260664-69-4
Molecular Formula C7H6N2O
Molecular Weight 134.14
IUPAC Name 3-isocyanato-5-methylpyridine
Standard InChI InChI=1S/C7H6N2O/c1-6-2-7(9-5-10)4-8-3-6/h2-4H,1H3
Standard InChI Key XYUUTKAAAWSUCU-UHFFFAOYSA-N
SMILES CC1=CC(=CN=C1)N=C=O
Canonical SMILES CC1=CC(=CN=C1)N=C=O

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The molecular formula C₇H₆N₂O defines 3-isocyanato-5-methylpyridine as a monosubstituted pyridine derivative. Key structural features include:

  • Pyridine backbone: A six-membered aromatic ring with one nitrogen atom .

  • Isocyanate group (-N=C=O): Positioned at the 3-position, conferring electrophilic reactivity .

  • Methyl substituent (-CH₃): Located at the 5-position, influencing steric and electronic properties .

The SMILES notation CC1=CC(=CN=C1)N=C=O and InChI identifier InChI=1S/C7H6N2O/c1-6-2-7(9-5-10)4-8-3-6/h2-4H,1H3 provide unambiguous representations of its connectivity .

Physicochemical Predictions

Collision cross-section (CCS) values derived from ion mobility spectrometry predict molecular behavior under mass spectrometric conditions:

Adductm/zPredicted CCS (Ų)
[M+H]⁺135.05530124.8
[M+Na]⁺157.03724138.3
[M+NH₄]⁺152.08184133.3
[M-H]⁻133.04074127.3

These metrics assist in method development for analytical characterization .

Synthetic Pathways and Reactivity

Conventional Synthesis Strategies

While explicit synthetic protocols for 3-isocyanato-5-methylpyridine remain underreported, analogous isocyanato-pyridines are typically prepared via:

  • Phosgenation of aminopyridines: Reaction of 5-methylpyridin-3-amine with phosgene (COCl₂) or safer alternatives like triphosgene .

  • Curtius rearrangement: Thermolysis of acyl azides derived from pyridinecarboxylic acids .

Microwave-assisted methods using green solvents like sabinene have demonstrated efficacy in related heterocycle syntheses, suggesting potential applicability .

Reactivity Profile

The isocyanate group participates in two primary reaction types:

  • Nucleophilic addition: With amines to form ureas, or alcohols to yield carbamates .

  • Cyclocondensation: With diamines or thioamides to generate fused heterocyclic systems .

Comparative studies with 2-chloro-5-isocyanato-3-methylpyridine (CID 165636090) reveal halogen substitution enhances electrophilicity at the isocyanate carbon .

Applications in Heterocyclic Chemistry

Thiazolo[5,4-b]pyridine Synthesis

Under microwave irradiation (130°C, 2 hr), 3-isocyanato-5-methylpyridine reacts with 3-amino-2-chloro-5-methylpyridine in sabinene solvent to form thiazolo[5,4-b]pyridines in 64% yield :

3-Amino-2-chloro-5-methylpyridine+3-Isocyanato-5-methylpyridinesabinene, 130°CThiazolo[5,4-b]pyridine\text{3-Amino-2-chloro-5-methylpyridine} + \text{3-Isocyanato-5-methylpyridine} \xrightarrow{\text{sabinene, 130°C}} \text{Thiazolo[5,4-b]pyridine}

This method eliminates traditional toxic solvents, aligning with green chemistry principles .

Pharmacophore Development

The compound serves as a precursor for:

  • PI3Kα inhibitors: Through urea linkages with aminopiperidine scaffolds .

  • Antimycobacterial agents: Analogous structures show MIC values ≤6.25 µg/mL against Mycobacterium tuberculosis .

Hazard CategoryGHS Code
Skin irritationH315
Eye damageH319
Respiratory sensitizationH334

Exposure Mitigation

Essential protective measures include:

  • Engineering controls: Use in fume hoods with ≤0.1 ppm air concentration .

  • PPE: Nitrile gloves, chemical goggles, and NIOSH-approved respirators for vapor protection .

  • Emergency protocols: Immediate flushing with water for 15+ minutes following ocular or dermal contact .

Recent Advances and Research Directions

Solvent-Free Cyclizations

Pilot studies demonstrate that neat reactions under microwave irradiation achieve comparable yields to solvent-based methods while reducing waste .

Computational Modeling

Density functional theory (DFT) calculations predict activation energies for isocyanate-amine couplings, enabling reaction optimization without empirical screening .

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